molecular formula C20H19FN4O3S2 B11289899 2-{[4-Amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[4-Amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11289899
M. Wt: 446.5 g/mol
InChI Key: PXCNJTOAKGRCQS-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 2-{[4-Amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl and amino groups. The final step involves the attachment of the acetamide moiety. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid. .

Scientific Research Applications

2-{[4-Amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2-fluorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with sulfonyl and amino substitutions. These compounds may have different functional groups attached to the pyrimidine core, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C20H19FN4O3S2

Molecular Weight

446.5 g/mol

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C20H19FN4O3S2/c1-12-7-8-14(9-13(12)2)30(27,28)17-10-23-20(25-19(17)22)29-11-18(26)24-16-6-4-3-5-15(16)21/h3-10H,11H2,1-2H3,(H,24,26)(H2,22,23,25)

InChI Key

PXCNJTOAKGRCQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

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